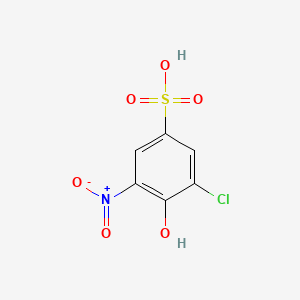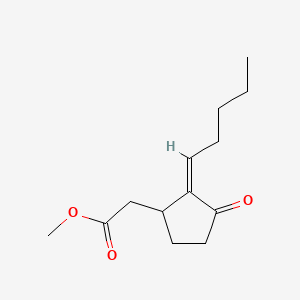
Methyl 3-oxo-2-pentylidenecyclopentaneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-2-pentylidenecyclopentaneacetate is a chemical compound with the molecular formula C13H20O3. It is known for its presence in natural sources such as jasmine, tea, and perfume grass . This compound is also referred to as methyl (3-oxo-2-pentylcyclopentyl)acetate, Hedione, Kharismal, and methyl dihydrojasmonate .
Méthodes De Préparation
The synthesis of methyl 3-oxo-2-pentylidenecyclopentaneacetate involves several steps. One common method includes the esterification of cyclopentaneacetic acid with methanol in the presence of a catalyst. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, often employing more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Methyl 3-oxo-2-pentylidenecyclopentaneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 3-oxo-2-pentylidenecyclopentaneacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a signaling molecule in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of methyl 3-oxo-2-pentylidenecyclopentaneacetate involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule, influencing various physiological processes. The compound may bind to specific receptors, triggering a cascade of biochemical reactions that result in the desired effect. The exact molecular targets and pathways can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
Methyl 3-oxo-2-pentylidenecyclopentaneacetate is similar to other compounds such as methyl dihydrojasmonate, methyl hydrojasmonate, and methyl (2-pentyl-3-oxocyclopentyl)acetate . These compounds share structural similarities and often exhibit similar chemical properties and applications. this compound is unique in its specific molecular structure, which can influence its reactivity and interactions in various contexts.
Propriétés
Numéro CAS |
84962-44-7 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
methyl 2-[(2Z)-3-oxo-2-pentylidenecyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h6,10H,3-5,7-9H2,1-2H3/b11-6- |
Clé InChI |
BJWUCYNWZYDBHN-WDZFZDKYSA-N |
SMILES isomérique |
CCCC/C=C\1/C(CCC1=O)CC(=O)OC |
SMILES canonique |
CCCCC=C1C(CCC1=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



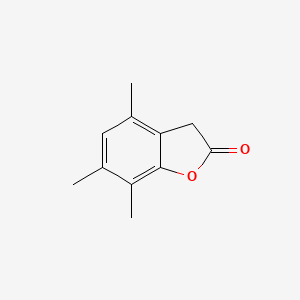
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
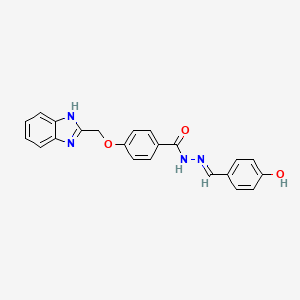
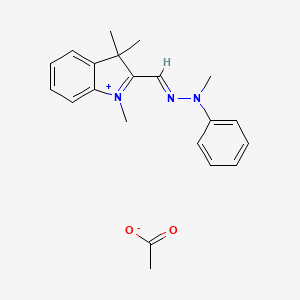
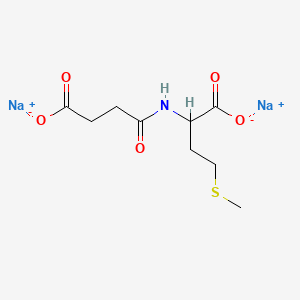
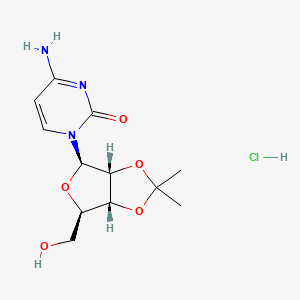
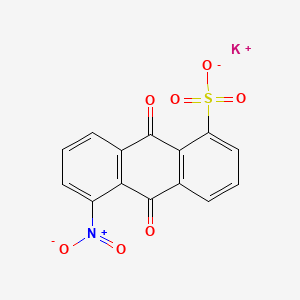
![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
